molecular formula C10H6O4 B1584910 Chromone-3-carboxylic acid CAS No. 39079-62-4

Chromone-3-carboxylic acid

Cat. No. B1584910
CAS RN: 39079-62-4
M. Wt: 190.15 g/mol
InChI Key: PCIITXGDSHXTSN-UHFFFAOYSA-N
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Description

Chromone-3-carboxylic acid is a chromone derivative . It has the potential as an antioxidant in charge transfer (CT) processes .


Synthesis Analysis

Decarboxylative enantioselective synthesis of chromanones 3 bearing an azlactone unit—chromone-3-carboxylic acids 4 scope . More details can be found in the paper titled "Stereoretentive Decarboxylative C-3 Func-tionalization of Chromone-3" .


Molecular Structure Analysis

This compound is a heterocyclic compound (benzopyr-one type), an isomer of coumarin with a substituted keto group of pyrone ring . More details can be found in the paper titled "Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of this compound using a quantum hybrid computational method" .


Chemical Reactions Analysis

A stereoretentive and decarboxylative C-3 functionalization of chromone-3-carboxylic acids with optically active aziridines via visible light irradiation has been reported .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 190.15 . It has a melting point of 202-205 °C (lit.) . More details can be found in the paper titled "Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of this compound using a quantum hybrid computational method" .

Scientific Research Applications

1. Conformational and Vibrational Study

Chromone-3-carboxylic acid (3CA) has been investigated for its conformational behavior using vibrational spectroscopy combined with density functional theory and plane-wave calculations. The study highlighted the strong intramolecular hydrogen bonding in 3CA, contributing to its unique conformational behavior and high pKa value. This research provides insights into the structural characteristics of chromones, essential for their biological activities (Machado et al., 2012).

2. Photoredox Catalysis in Synthesis

A study focused on the synthesis of 3-acyl-substituted chromones from chromone-3-carboxylic acids using visible-light photoredox catalysis. This method presents an efficient and versatile approach to transform chromone derivatives into 3-acyl-substituted chromones, a significant step in chemical synthesis (Mkrtchyan & Iaroshenko, 2020).

3. Inhibitor of Monoamine Oxidases

Research has indicated that this compound is a potent inhibitor of human monoamine oxidase B (hMAO-B), with selectivity over hMAO-A. This finding is crucial for developing treatments for neurological and psychiatric disorders where monoamine oxidase inhibitors are applicable (Alcaro et al., 2010).

4. Potential Electron Scavenger

A surface-enhanced Raman scattering (SERS) study of this compound suggested its potential as an electron scavenger in charge transfer processes. Understanding this electron acceptance capability is valuable for exploring the antioxidant mechanisms of chromones (Machado et al., 2011).

5. Spectroscopic Characterization and Molecular Docking

This compound has been characterized using various spectroscopic techniques, and its geometry was optimized for vibrational spectra analysis. The molecule's electronic properties were also studied, revealing its reactivity. Furthermore, molecular docking studies indicated its potential as a sugar phosphatase inhibitor (Jayasheela et al., 2020).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Chromones represent the most common heterocyclic system in natural compounds of plant origin and serve as the basis of flavonoid structures . More details can be found in the paper titled "Recent advances in green synthesis of chromones" .

properties

IUPAC Name

4-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-9-6-3-1-2-4-8(6)14-5-7(9)10(12)13/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIITXGDSHXTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192327
Record name Chromone-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39079-62-4
Record name Chromone-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039079624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromone-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chromone-3-carboxylic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Chromone-3-carboxylic acid?

A1: this compound has a molecular formula of C10H6O4 and a molecular weight of 190.15 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, surface-enhanced Raman scattering (SERS) studies have been conducted on this compound adsorbed on silver colloids. These studies provided insights into the compound's ability to accept electrons in charge transfer processes, which is relevant to its potential antioxidant properties. []

Q3: What are some key reactions that this compound participates in?

A3: this compound is widely employed in various organic reactions, including: * Decarboxylative Cross-Coupling: It serves as a coupling partner with terminal alkynes in the presence of copper catalysts, leading to the formation of functionalized chromanones. This reaction proceeds through decarboxylation and C(sp)-C(sp3) bond formation. [] * [3+2] Cycloadditions: It reacts with azomethine ylides under Brønsted base catalysis to generate chiral hybrid pyrrolidine-chromanone polycyclic derivatives. This reaction proceeds through an asymmetric, intermolecular, and decarboxylative [3+2]-annulation. [] * Photoredox Reactions: Chromone-3-carboxylic acids can undergo decarboxylative alkylation with electron-poor olefins via a photoinduced ligand-to-metal charge transfer (LMCT) approach using transition-metal photocatalysts. []

Q4: Can this compound be used in doubly decarboxylative reactions?

A4: Absolutely! Researchers have demonstrated the use of this compound in doubly decarboxylative reactions. For instance, it reacts with pyridylacetic acid under Brønsted base catalysis to yield 4-(pyridylmethyl)chroman-2-ones and 2-(pyridylmethyl)chroman-4-ones. [] Additionally, it participates in visible-light-mediated doubly decarboxylative Giese reactions with N-(acyloxy)phthalimides to synthesize 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones. []

Q5: How does the decarboxylation process typically occur in reactions involving this compound?

A5: In many reactions, this compound undergoes decarboxylation facilitated by a base or a catalyst. This often generates a nucleophilic species that can participate in subsequent reactions, such as Michael additions or ring formations. [, , ]

Q6: Are there any examples of stereoselective reactions using this compound?

A6: Yes. A notable example is the enantioselective synthesis of chromanones bearing an α,α-disubstituted α-amino acid moiety. This reaction utilizes a decarboxylative Michael reaction between α-substituted azlactones and Chromone-3-carboxylic acids, showcasing the potential for asymmetric synthesis using this compound. []

Q7: Can this compound be used for the synthesis of heterocycles?

A7: Yes, indeed. This compound serves as a valuable precursor for various heterocyclic compounds. For instance, it reacts with cyano(thio)acetamides, cyanoacetic acid hydrazide, and indoles under basic conditions to produce a diverse range of heterocycles. The reaction pathways are often dictated by the polyelectrophilic nature of the chromone and the presence of multiple nucleophilic centers in the reagents. []

Q8: How do structural modifications of this compound influence its reactivity?

A8: The reactivity of this compound can be significantly modulated by structural modifications. For example:* Substituents at the 2-position: The presence of a 2-furyl group leads to the formation of dicarboxylic acid upon reaction with LDA and carbon dioxide, indicating enhanced stability of the dicarbanion. []* Substituents at the 6-position: The presence of a 6-methyl group appears to impact the thermodynamic stability of carbanions formed during reactions. []* Modifications at the carboxylic acid moiety: Converting the carboxylic acid to an acid chloride or amide can alter its reactivity and enable different synthetic transformations. [, ]

Q9: What are some potential applications of this compound derivatives?

A9: this compound derivatives have shown promise in various biological applications, including: * Alkaline Phosphatase Inhibitors: 3,3'-carbonyl-bis(chromones), synthesized from this compound chloride, have been identified as inhibitors of mammalian alkaline phosphatases. [] * Anti-inflammatory, Antitryponosomal, and Cytotoxic Agents: Researchers have synthesized and evaluated a series of chromone-3-carboxamides, revealing promising anti-inflammatory, antitryponosomal, and cytotoxic activities. [] * Cancer Preventive and Therapeutic Agents: Novel benzopyran-4-ones, accessible via reactions with this compound, have demonstrated antioxidant and antiproliferative properties, suggesting potential for cancer prevention and therapy. [, ]

Q10: Are there any known interactions of this compound with biological targets?

A10: While specific target interactions are still under investigation, studies suggest that this compound derivatives can influence cellular pathways associated with oxidative stress and inflammation. [, , ] Further research is needed to elucidate the precise mechanisms of action and potential therapeutic targets.

Q11: Have computational methods been applied to study this compound?

A11: Yes, computational studies have provided insights into the conformational preferences, spectroscopic properties, and electronic structure of this compound. These studies help to understand its reactivity and interactions with other molecules. []

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